

Use of 2-Ethoxy-6-fluorophenylboronic acid in agrochemical synthesis

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Compound of Interest

Compound Name: 2-Ethoxy-6-fluorophenylboronic acid

Cat. No.: B1591255

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An Application Guide to the Strategic Use of **2-Ethoxy-6-fluorophenylboronic Acid** in Agrochemical Synthesis

Introduction

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within this landscape, fluorine-containing molecules have emerged as a cornerstone of modern fungicide, herbicide, and insecticide design. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy. Pyrazole carboxamides, in particular, represent a blockbuster class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical mode of action for controlling a wide range of plant pathogens.^{[1][2]}

The efficacy of these SDHI fungicides is often dictated by the complex N-aryl substituents on the pyrazole core. Creating these sterically hindered and electronically tuned structures requires sophisticated synthetic building blocks. **2-Ethoxy-6-fluorophenylboronic acid** (CAS: 957062-68-9) is one such advanced intermediate. Its unique ortho-substitution pattern, featuring both an electron-donating ethoxy group and a strongly electron-withdrawing fluorine atom, provides chemists with a powerful tool to introduce moieties that can enhance bioactivity and fine-tune physicochemical properties.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of **2-Ethoxy-6-fluorophenylboronic acid** in the synthesis of next-generation agrochemical candidates. We will explore its reactivity profile and provide a detailed, field-proven protocol for its use in the cornerstone of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of **2-Ethoxy-6-fluorophenylboronic acid** is fundamental to its successful application. The substitution pattern is not merely incidental; it is a deliberate design feature that directly influences the reagent's behavior in chemical reactions.

Property	Value	Reference
CAS Number	957062-68-9	[3]
Molecular Formula	C ₈ H ₁₀ BF ₃ O ₃	[3]
Molecular Weight	184.0 g/mol	[3]
Appearance	White to off-white solid	
Purity	Typically ≥97%	[4]
Storage	Room temperature, store under dry conditions	[5]

Causality Behind Reactivity:

The key to this reagent's utility lies in the interplay of steric and electronic effects imparted by the ortho-substituents:

- **Ortho-Fluoro Group:** As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the electronics of the aromatic ring and, critically, can impact the transmetalation step in cross-coupling reactions.
- **Ortho-Ethoxy Group:** The oxygen atom's lone pairs result in a strong electron-donating mesomeric effect (+M), which counteracts the inductive effect of the fluorine.

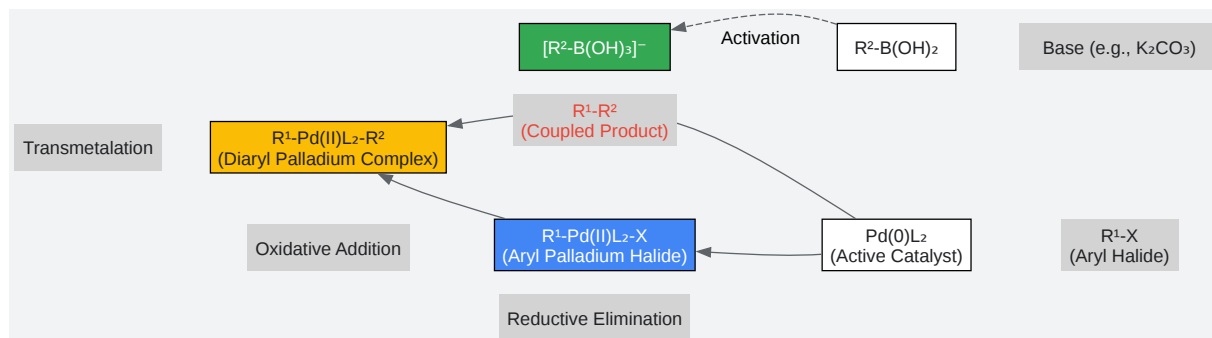
- **Steric Hindrance:** The presence of two ortho-substituents creates significant steric bulk around the carbon-boron bond. This can be both a challenge and an advantage. While it can slow down reaction rates, it can also be leveraged to achieve specific selectivities in complex syntheses. This steric hindrance necessitates the use of highly active catalyst systems, often employing bulky phosphine ligands, to facilitate efficient coupling.

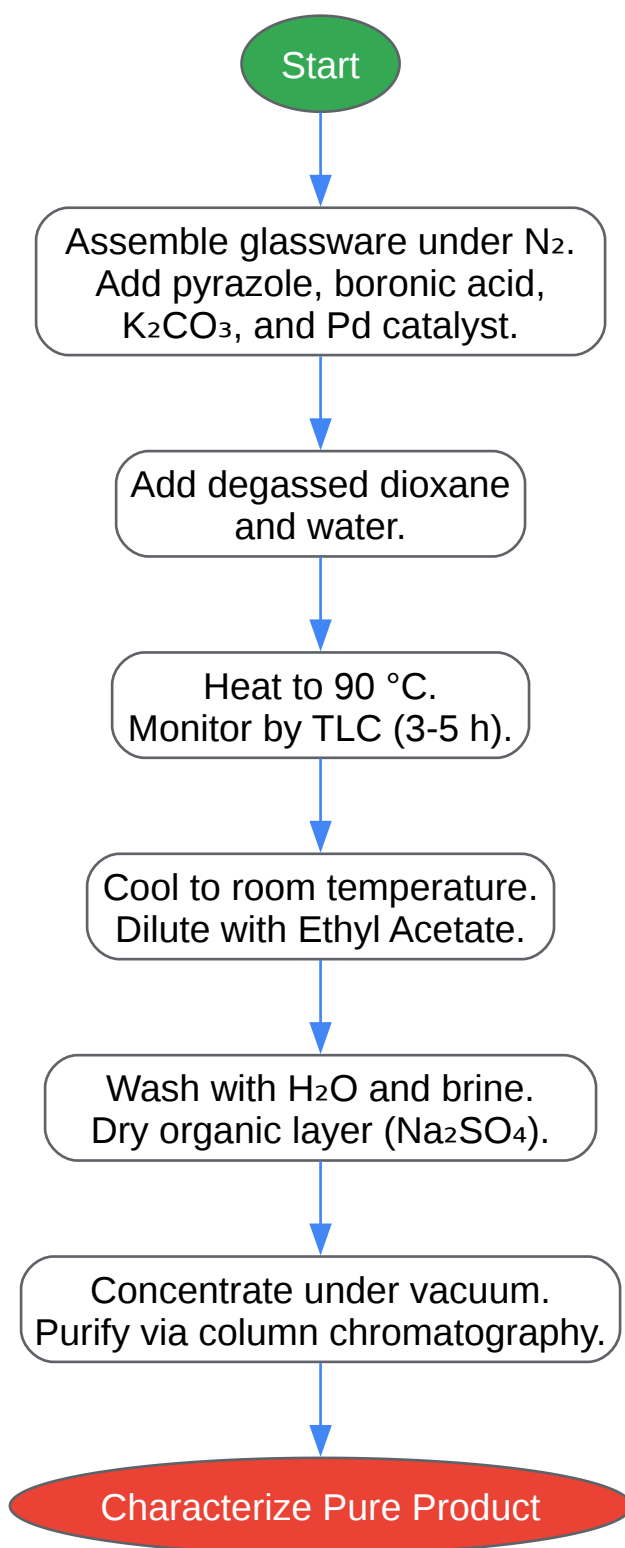
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for forming carbon-carbon bonds between sp^2 -hybridized centers, making it indispensable in the agrochemical industry for constructing complex biaryl and heteroaryl-aryl scaffolds.^[6] Its reputation is built on its broad functional group tolerance, high yields, and operational simplicity, which have been refined for kilogram-scale industrial production.^[7]

The Catalytic Cycle:

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical for overcoming the steric and electronic challenges posed by substrates like **2-Ethoxy-6-fluorophenylboronic acid**.





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